5-Allyloxy-2-ethoxybenzamidine

Benzamidine Lipophilicity XLogP3

5-Allyloxy-2-ethoxybenzamidine (CAS 765261-98-1) is a disubstituted benzamidine derivative featuring a 5-allyloxy ether and a 2-ethoxy ether on the aromatic ring, yielding the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. The compound belongs to the class of small-molecule serine protease inhibitors whose amidine moiety mimics the guanidinium side chain of arginine, enabling competitive binding to the S1 specificity pocket of trypsin-like enzymes.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 765261-98-1
Cat. No. B13960191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyloxy-2-ethoxybenzamidine
CAS765261-98-1
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)OCC=C)C(=N)N
InChIInChI=1S/C12H16N2O2/c1-3-7-16-9-5-6-11(15-4-2)10(8-9)12(13)14/h3,5-6,8H,1,4,7H2,2H3,(H3,13,14)
InChIKeyYKZXRSFZEBXMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allyloxy-2-ethoxybenzamidine (CAS 765261-98-1) – A Specialized Benzamidine Scaffold for Serine Protease-Targeting Ligand Design


5-Allyloxy-2-ethoxybenzamidine (CAS 765261-98-1) is a disubstituted benzamidine derivative featuring a 5-allyloxy ether and a 2-ethoxy ether on the aromatic ring, yielding the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol [1]. The compound belongs to the class of small-molecule serine protease inhibitors whose amidine moiety mimics the guanidinium side chain of arginine, enabling competitive binding to the S1 specificity pocket of trypsin-like enzymes [2]. Unlike unsubstituted benzamidine, the dual alkoxy substitution pattern introduces steric, electronic, and lipophilic modulation that can alter target selectivity, metabolic stability, and synthetic tractability, making this compound a distinct chemical tool rather than a generic protease inhibitor [3].

Why Generic Benzamidines Cannot Replace 5-Allyloxy-2-ethoxybenzamidine in Structure-Guided Protease Research


Benzamidine-based serine protease inhibitors are not interchangeable despite a shared amidine pharmacophore. Substituted benzamidines exhibit Ki values ranging from <4 µM (pentamidine) to >1000 µM (4-aminomethylbenzamidine) against plasmin, demonstrating that peripheral substituents profoundly govern binding affinity [1]. The 5-allyloxy group introduces a conformationally flexible, electron-rich alkene capable of engaging hydrophobic sub-pockets or participating in π-interactions absent in the parent benzamidine (XLogP3 = 0.7) [2]. The 2-ethoxy substituent further distinguishes this scaffold from mono-substituted or ortho-unsubstituted analogs by influencing the basicity of the amidine and the dihedral angle with the aromatic plane, parameters known to modulate serine protease selectivity in 3D-QSAR models [3].

Quantitative Differentiation Evidence for 5-Allyloxy-2-ethoxybenzamidine versus Closest Benzamidine Analogs


Elevated Predicted Lipophilicity Distinguishes 5-Allyloxy-2-ethoxybenzamidine from Unsubstituted Benzamidine

The target compound possesses a higher predicted lipophilicity (XLogP3 = 1.8, computed by PubChem) compared to the parent scaffold benzamidine (XLogP3 = 0.7), reflecting the contribution of the allyloxy and ethoxy substituents [1]. A logP increase of +1.1 units generally corresponds to a >10-fold enhancement in membrane permeability in passive diffusion models, which is a critical consideration for intracellular target engagement or blood-brain barrier penetration [2].

Benzamidine Lipophilicity XLogP3

Reduced Hydrogen-Bond Donor Count Relative to Common N-Hydroxybenzamidine Series

5-Allyloxy-2-ethoxybenzamidine possesses 2 hydrogen-bond donors (both on the amidine –NH₂), as computed by Cactvs [1]. In contrast, the structurally related 4-allyloxy-N-hydroxy-3,5-dimethylbenzamidine (CAS 1010113-34-4) has an additional N–OH donor for a total of 3, and 4-allyloxy-N-hydroxybenzamidine has 3 as well [2]. The absence of the N‑hydroxy group eliminates an additional H‑bond donor that can increase polarity, reduce passive permeability, and introduce metal‑chelation liabilities.

Hydrogen bonding N-Hydroxybenzamidine Physicochemical differentiation

Pinner-Reaction Synthetic Tractability from Commercially Available 5-Allyloxy-2-ethoxybenzonitrile

The target amidine is directly accessible via the classical two‑stage Pinner reaction from 5‑allyloxy‑2‑ethoxybenzonitrile (CAS 358388‑38‑2), which is commercially available from multiple chemical suppliers . This established synthetic route avoids the need for transition‑metal catalysis, specialized ligands, or protecting-group manipulations that are often required for analogous N‑hydroxybenzamidines or sterically hindered ortho‑substituted amidines. The Pinner methodology has been widely applied for o‑substituted benzamidines, as reviewed in the literature [1].

Pinner reaction Synthetic accessibility Nitrile precursor

Rotational Flexibility Differentiator for Induced-Fit Binding Pocket Adaptation

The target compound contains 6 rotatable bonds (Cactvs computation), arising from the allyloxy (–O–CH₂–CH=CH₂) and ethoxy (–O–CH₂–CH₃) side chains [1]. By comparison, unsubstituted benzamidine has 1 rotatable bond (the amidine C–C bond) [2], and 4‑aminomethylbenzamidine has 2 [3]. This increased rotational freedom allows the allyloxy and ethoxy arms to sample multiple conformations, enhancing the potential for induced‑fit adaptation to sub‑pockets adjacent to the S1 site, a property that rigid scaffolds such as 4‑carboxybenzamidine or bis‑benzamidines cannot replicate.

Rotatable bonds Conformational flexibility Benzamidine scaffold

Class-Level Serine Protease Inhibition Potential with Substituent-Dependent Selectivity Tuning

Substituted benzamidines as a class exhibit competitive inhibition constants (Ki) spanning three orders of magnitude against human serine proteases, from sub‑micromolar to millimolar, depending on the nature and position of aromatic substituents [1]. A comparative study of benzamidine derivatives against plasmin reported Ki values ranging from <4 μM (pentamidine) to >1000 μM (4‑aminomethylbenzamidine) [2]. The 5‑allyloxy‑2‑ethoxy substitution pattern places this compound in a unique region of chemical space that is distinct from the electronically neutral 4‑amino/4‑carboxy series, suggesting a different selectivity fingerprint based on established 3D‑QSAR CoMFA/CoMSIA models that correlate electrostatic and steric fields with thrombin‑vs‑trypsin‑vs‑factor Xa selectivity [3].

Serine protease Benzamidine inhibitor Ki range

Procurement-Driven Application Scenarios for 5-Allyloxy-2-ethoxybenzamidine in Medicinal Chemistry and Chemical Biology


Lead Optimization of Cell-Permeable Serine Protease Inhibitors

The elevated XLogP3 (1.8 vs. 0.7 for benzamidine) and reduced H‑bond donor count (2 vs. 3 for N‑hydroxy analogs) position 5‑allyloxy‑2‑ethoxybenzamidine as a superior starting scaffold for designing inhibitors intended to cross lipid bilayers. Medicinal chemistry teams targeting intracellular serine proteases or those requiring oral bioavailability can leverage these physicochemical advantages to reduce polarity-driven pharmacokinetic liabilities early in hit‑to‑lead campaigns [1].

Selectivity Profiling Against Trypsin-Like Serine Protease Panels

The dual‑alkoxy substitution pattern occupies a distinct region of the benzamidine CoMFA/CoMSIA selectivity landscape, as defined by 3D‑QSAR models trained on 72 benzamidine inhibitors with measured Ki values against thrombin, trypsin, and factor Xa [2]. Researchers profiling selectivity across serine protease panels can use this compound to probe structure‑selectivity relationships in underexplored steric‑electrostatic descriptor space, potentially identifying novel selectivity windows.

Fragment-Based and Structure-Guided Drug Discovery Campaigns

With 6 rotatable bonds, the compound offers conformational sampling capability that rigidified benzamidine fragments such as 4‑carboxybenzamidine (1 rotatable bond) lack. This flexibility is valuable in fragment‑based screening where induced‑fit binding to cryptic sub‑pockets can be detected by X‑ray crystallography or surface plasmon resonance, enabling fragment growing or linking strategies informed by the allyloxy and ethoxy vectors [3].

Scalable Synthesis for Gram‑to‑Kilogram Intermediate Supply

The well‑established Pinner reaction route from commercially available 5‑allyloxy‑2‑ethoxybenzonitrile (CAS 358388‑38‑2) provides a cost‑effective and scalable synthetic pathway [4]. Contract research organizations and pharmaceutical process chemistry groups requiring multi‑gram quantities of a diversifiable benzamidine intermediate can avoid the complexity of transition‑metal‑catalyzed amidinations or multi‑step protection/deprotection sequences, reducing both procurement cost and timeline risk.

Quote Request

Request a Quote for 5-Allyloxy-2-ethoxybenzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.